molecular formula C18H20N4O3S2 B6477134 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole CAS No. 2640972-00-3

4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole

Cat. No.: B6477134
CAS No.: 2640972-00-3
M. Wt: 404.5 g/mol
InChI Key: YTIGBCNNZGOLLS-UHFFFAOYSA-N
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Description

4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole is an organic compound known for its broad applications across multiple fields, including chemistry, biology, and medicine. With its intricate structure, it has become a subject of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole generally involves a multi-step process:

  • Preparation of starting materials: This involves the synthesis of intermediates like 3-methylpyridine and 2,1,3-benzothiadiazole.

  • Coupling Reactions: Key steps involve coupling the piperidine and benzothiadiazole moieties using reagents such as sulfonyl chlorides and base catalysts.

  • Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Industrial Production Methods

In an industrial setting, large-scale production may involve continuous flow processes for greater efficiency. The use of automated synthesizers and reactors helps maintain consistency and high yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can be oxidized to form sulfoxides or sulfones under controlled conditions.

  • Reduction: Reductive amination can introduce additional functional groups.

  • Substitution: Nucleophilic aromatic substitution can modify the benzothiadiazole ring.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

  • Oxidized Products: Sulfoxides, sulfones.

  • Reduced Products: Modified piperidine derivatives.

  • Substitution Products: Varied depending on the nucleophile used.

Scientific Research Applications

The versatility of 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole is evident in its wide array of research applications:

  • Chemistry: Utilized as a building block for complex organic syntheses.

  • Biology: Its derivatives are studied for their potential bioactivity and interaction with biological systems.

  • Medicine: Investigated for therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

  • Industry: Used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The biological activity of 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole often involves interactions with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, and ion channels.

  • Pathways Involved: Can modulate signaling pathways, influence gene expression, and affect cellular processes like apoptosis and proliferation.

Comparison with Similar Compounds

Comparing it with compounds of similar structure highlights its uniqueness:

  • 4-{[3-(piperidin-1-yl)propyl]oxy}pyridine: Has different bioactivity profiles and applications.

  • 3-{[(pyridin-4-yl)methyl]sulfonyl}piperidine: Varies in its chemical reactivity and industrial uses.

Key Differences: The unique sulfonyl and benzothiadiazole moieties in 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole confer specific chemical properties and biological activities not found in other compounds.

Properties

IUPAC Name

4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-13-11-19-8-5-16(13)25-12-14-6-9-22(10-7-14)27(23,24)17-4-2-3-15-18(17)21-26-20-15/h2-5,8,11,14H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIGBCNNZGOLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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